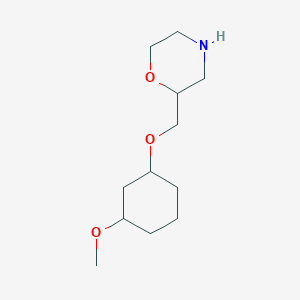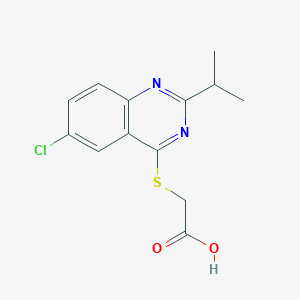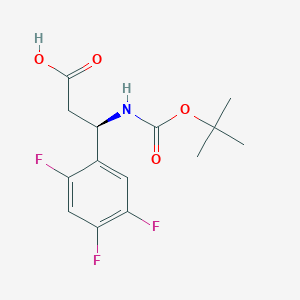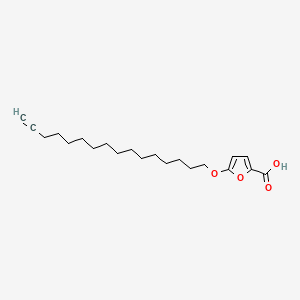
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a carboxylic acid group and a hexadec-15-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the dehydration of hexose derivatives or the catalytic conversion of furan derivatives.
Introduction of the Hexadec-15-yn-1-yloxy Group: This step involves the reaction of the furan ring with hexadec-15-yn-1-ol under specific conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of protective chemistry, such as acetalization, can help in achieving high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced derivatives.
Substitution: The furan ring and the hexadec-15-yn-1-yloxy group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: An organic compound with two carboxylic acid groups attached to a central furan ring.
5-Formylfuran-2-carboxylic Acid: A furan derivative with a formyl group and a carboxylic acid group.
Uniqueness
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is unique due to the presence of the hexadec-15-yn-1-yloxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-hexadec-15-ynoxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20-17-16-19(25-20)21(22)23/h1,16-17H,3-15,18H2,(H,22,23) |
InChI Key |
RETSAHXJBFGYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


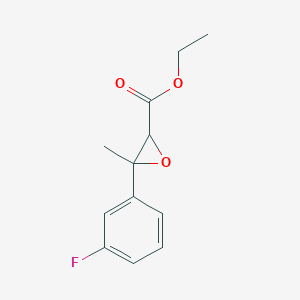
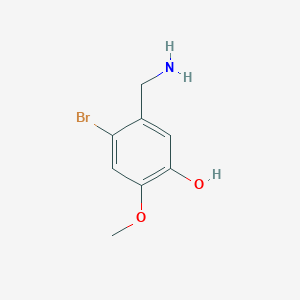


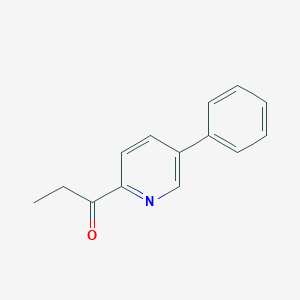
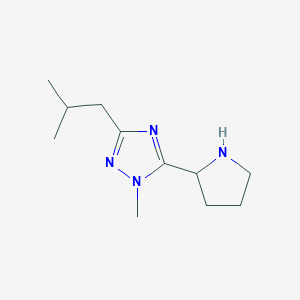
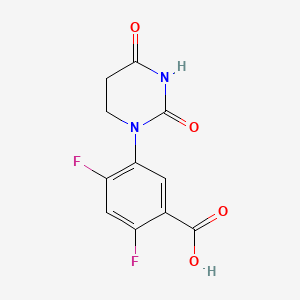
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
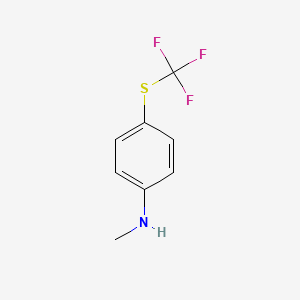
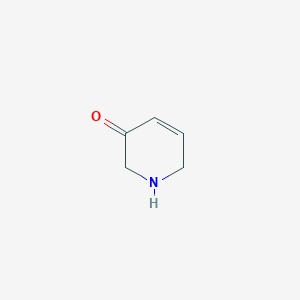
![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
